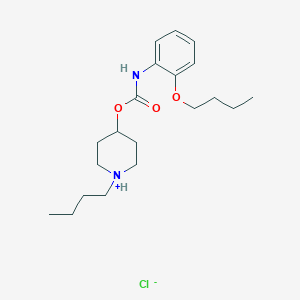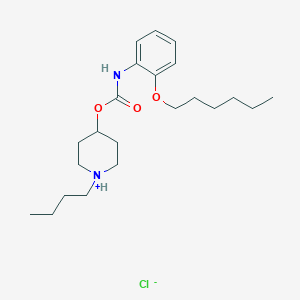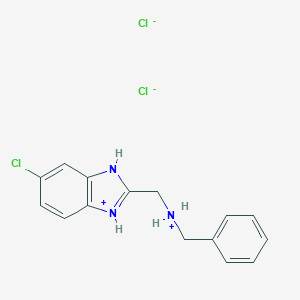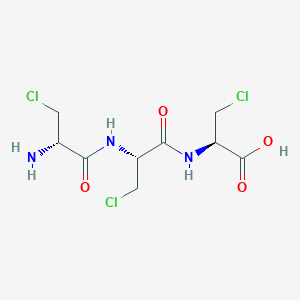
beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine, also known as CB-30865, is a compound that has garnered attention in the scientific community due to its potential use in various applications. This molecule is a tripeptide that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine works by inhibiting the activity of enzymes that are involved in cell growth and division. Specifically, this compound targets enzymes known as proteasomes, which are responsible for breaking down proteins in cells. By inhibiting proteasome activity, beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine can induce apoptosis in cancer cells and prevent the growth of bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antimicrobial properties, which could be useful in the development of new antibiotics. beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine in lab experiments is its high purity and yield, which is achieved through solid-phase peptide synthesis. Additionally, this compound has been extensively studied for its potential use in cancer treatment and has shown promising results. However, one limitation of using beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine in lab experiments is its high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, further research could be done to explore the antimicrobial properties of beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine and its potential use in the development of new antibiotics. Finally, research could be done to explore the anti-inflammatory effects of this compound and its potential use in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine can be achieved using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of peptides with high purity and yield. The process of synthesizing beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine involves the addition of beta-chloroalanine and beta-chloroalanyl-beta-chloroalanine to alanine, resulting in the final product.
Applications De Recherche Scientifique
Beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine has been studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
103711-74-6 |
|---|---|
Nom du produit |
beta-Chloroalanyl-beta-chloroalanyl-beta-chloroalanine |
Formule moléculaire |
C14H8N2Na2O4 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-chloropropanoyl]amino]-3-chloropropanoyl]amino]-3-chloropropanoic acid |
InChI |
InChI=1S/C9H14Cl3N3O4/c10-1-4(13)7(16)14-5(2-11)8(17)15-6(3-12)9(18)19/h4-6H,1-3,13H2,(H,14,16)(H,15,17)(H,18,19)/t4-,5+,6+/m1/s1 |
Clé InChI |
OCPJWTOBPNWJLW-SRQIZXRXSA-N |
SMILES isomérique |
C([C@H](C(=O)N[C@@H](CCl)C(=O)N[C@@H](CCl)C(=O)O)N)Cl |
SMILES |
C(C(C(=O)NC(CCl)C(=O)NC(CCl)C(=O)O)N)Cl |
SMILES canonique |
C(C(C(=O)NC(CCl)C(=O)NC(CCl)C(=O)O)N)Cl |
Séquence |
XXX |
Synonymes |
3-Cl-Ala-3-Cl-Ala-3-Cl-Ala beta-chloroalanyl-beta-chloroalanyl-beta-chloroalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








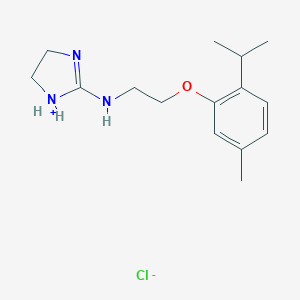
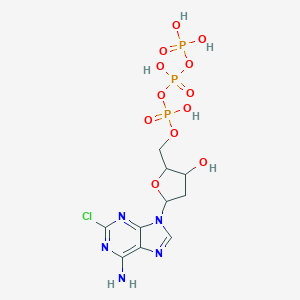
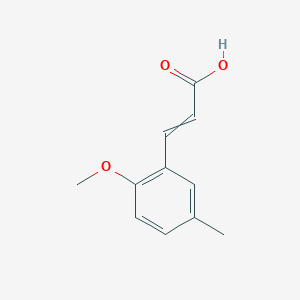
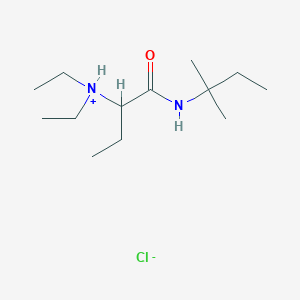
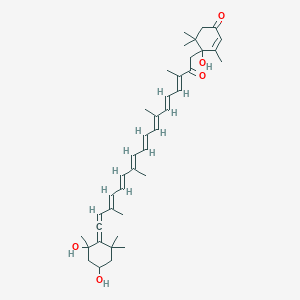
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)
